

Technical Guide: Compositional Analysis of Pharmovit Multivit Max Complex Active

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Compound of Interest

Compound Name: Pharmavit

Cat. No.: B1168632

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This technical guide provides an in-depth analysis of the composition of the Pharmovit Multivit Max Complex Active multivitamin supplement. The document details the active ingredients, their quantities, and the experimental protocols for their quantification. The methodologies outlined are based on established analytical techniques for vitamin and mineral analysis in complex matrices.

Quantitative Composition

The Pharmovit Multivit Max Complex Active is a comprehensive dietary supplement containing a wide array of vitamins, minerals, and other bioactive compounds. The quantitative composition of the supplement, as derived from product information, is summarized in the tables below.

Table 1: Vitamin Composition of Pharmovit Multivit Max Complex Active

Vitamin	Chemical Form	Quantity per 2 Capsules
Vitamin A	Vitamin A Acetate	800 µg
Vitamin C	L-Ascorbic Acid	Not Specified
Vitamin D	Cholecalciferol	Not Specified
Vitamin E	D-alpha Tocopheryl Succinate	Not Specified
Vitamin K2	Menaquinone-7 (vitaMK7®)	Not Specified
Vitamin B1	Thiamine Hydrochloride	Not Specified
Vitamin B2	Riboflavin	Not Specified
Niacin (B3)	Nicotinamide	Not Specified
Pantothenic Acid (B5)	Calcium D-pantothenate	Not Specified
Vitamin B6	Pyridoxal-5-phosphate	Not Specified
Biotin (B7)	D-biotin	Not Specified
Folic Acid	Calcium L-methylfolate (Magnafole®)	Not Specified
Vitamin B12	Methylcobalamin	Not Specified

Table 2: Mineral and Other Active Ingredients Composition of Pharmovit Multivit Max Complex Active

Ingredient	Chemical Form	Quantity per 2 Capsules
Magnesium	Magnesium salts of citric acid	Not Specified
Iron	Iron (II) fumarate	Not Specified
Zinc	Zinc citrate	Not Specified
Manganese	Manganese gluconate	Not Specified
Selenium	L-selenomethionine (Selenium SeLECT®)	Not Specified
Copper	Copper (II) gluconate	Not Specified
Chromium	Chromium (III) chloride	Not Specified
Iodine	Potassium iodide	Not Specified
Bamboo Shoot Extract	Standardised to 70% silica	Not Specified
Black Pepper Fruit Extract	Standardised to 95% piperine (BioPerine®)	Not Specified

Note: For ingredients where the quantity is "Not Specified," the information was not available in the provided search results.

Experimental Protocols for Compositional Analysis

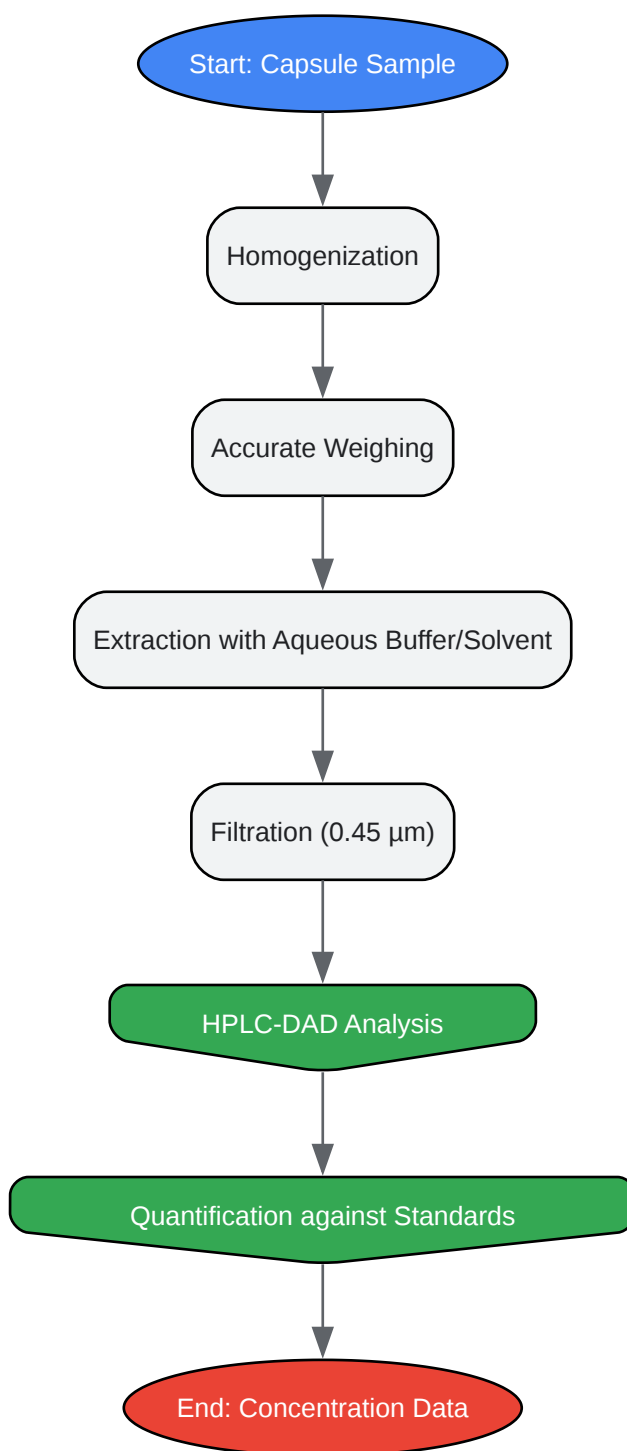
The accurate quantification of the active ingredients in a multivitamin formulation requires specific analytical methodologies tailored to the chemical properties of each compound. The following protocols describe standard procedures for the analysis of water-soluble vitamins, fat-soluble vitamins, and minerals.

2.1. Quantification of Water-Soluble Vitamins (B-complex and Vitamin C)

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the standard method for the simultaneous or individual analysis of water-soluble vitamins.^{[1][2][3]}

- Sample Preparation:

- Homogenize the contents of a representative number of capsules.
- Accurately weigh a portion of the homogenized powder.
- Extract the water-soluble vitamins using a suitable solvent system, such as a tetrabutylammonium solution or a phosphate buffer.[1][4] The extraction may involve sonication and centrifugation to ensure complete dissolution and removal of insoluble excipients.
- Filter the extract through a 0.45 μm filter prior to injection into the HPLC system.[3]
- Due to the instability of some vitamins like Vitamin C and B12, fresh sample and standard preparations are recommended daily.[1]
- Chromatographic Conditions:
 - Instrument: HPLC system equipped with a DAD.
 - Column: A C18 reverse-phase column (e.g., 5 μm particle size) is commonly used.[1][3]
 - Mobile Phase: A gradient elution using a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) is typically employed to separate the various vitamins.[4]
 - Detection: The DAD is set to monitor multiple wavelengths corresponding to the absorbance maxima of each vitamin.
 - Quantification: The concentration of each vitamin is determined by comparing its peak area to a calibration curve generated from certified reference standards.



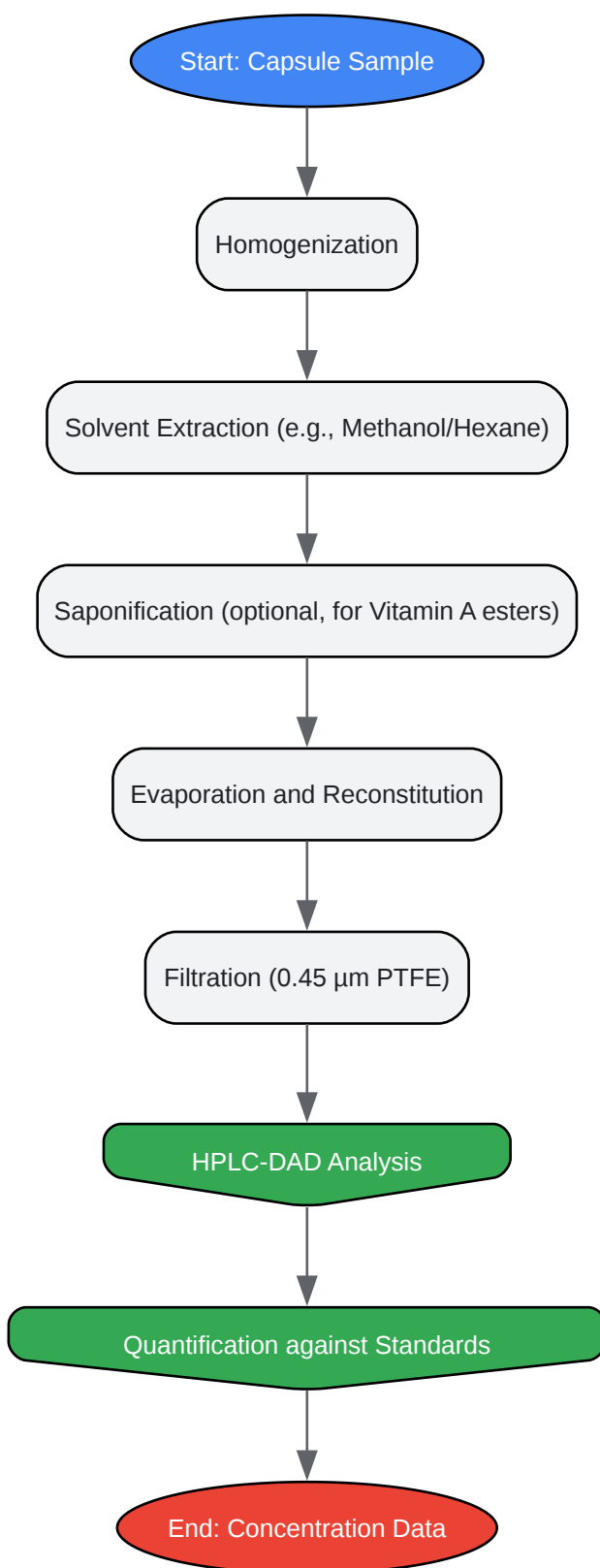
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Workflow for Water-Soluble Vitamin Analysis

2.2. Quantification of Fat-Soluble Vitamins (A, D, E, K)

The analysis of fat-soluble vitamins also utilizes reverse-phase HPLC, often with a C30 column, which provides better separation for these nonpolar compounds.^[5]

- Sample Preparation:
 - Homogenize the capsule contents.
 - Perform a solvent extraction using a nonpolar solvent like methanol, hexane, or a mixture thereof.^{[6][7]} Saponification may be necessary to hydrolyze retinyl esters to retinol for accurate Vitamin A quantification.
 - The extract is then evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.
 - Filter the reconstituted sample through a 0.45 μm PTFE filter.
- Chromatographic Conditions:
 - Instrument: HPLC with DAD or a UV detector.
 - Column: A C18 or preferably a C30 reverse-phase column.^{[5][7]}
 - Mobile Phase: A mobile phase consisting of a mixture of organic solvents like methanol, acetonitrile, and isopropanol is used.^[7]
 - Detection: Detection is performed at the specific UV absorbance maxima for each vitamin (e.g., 325 nm for Vitamin A). The DAD's ability to monitor multiple wavelengths is advantageous.^[6]
 - Quantification: Concentrations are calculated based on calibration curves from certified reference standards of each vitamin.



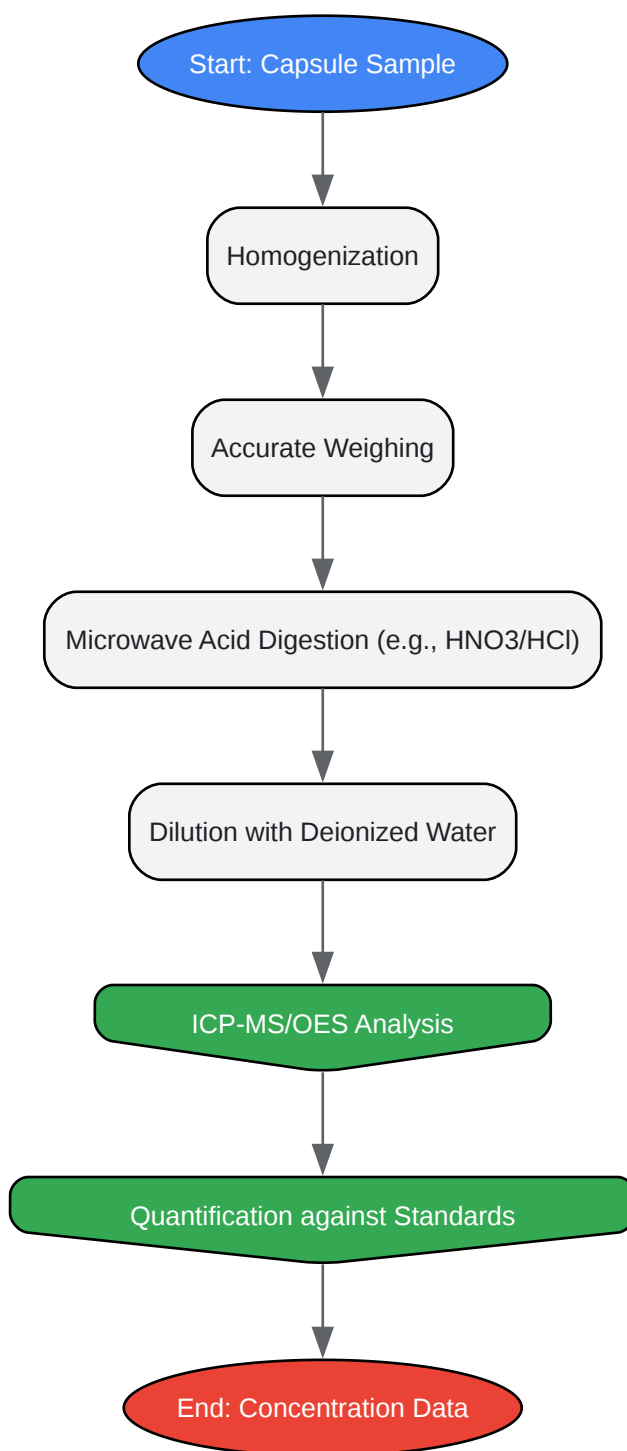
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Workflow for Fat-Soluble Vitamin Analysis

2.3. Quantification of Minerals

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the preferred methods for the sensitive and accurate quantification of multiple elements in dietary supplements.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Sample Preparation:
 - Accurately weigh a homogenized sample of the multivitamin powder.
 - Perform acid digestion of the sample to break down the organic matrix and bring the minerals into solution. This is typically done using concentrated nitric acid and sometimes hydrochloric acid in a closed-vessel microwave digestion system.[\[8\]](#)[\[9\]](#)
 - After digestion, the sample is diluted to a final volume with deionized water.
- Analytical Conditions:
 - Instrument: ICP-MS or ICP-OES.
 - Sample Introduction: The digested and diluted sample is introduced into the plasma via a nebulizer and spray chamber.
 - Analysis: The instrument is calibrated with multi-element standards. The intensity of the emission lines (ICP-OES) or the ion counts at specific mass-to-charge ratios (ICP-MS) for each mineral are measured.
 - Quantification: The concentrations of the minerals in the sample are determined from the calibration curves.

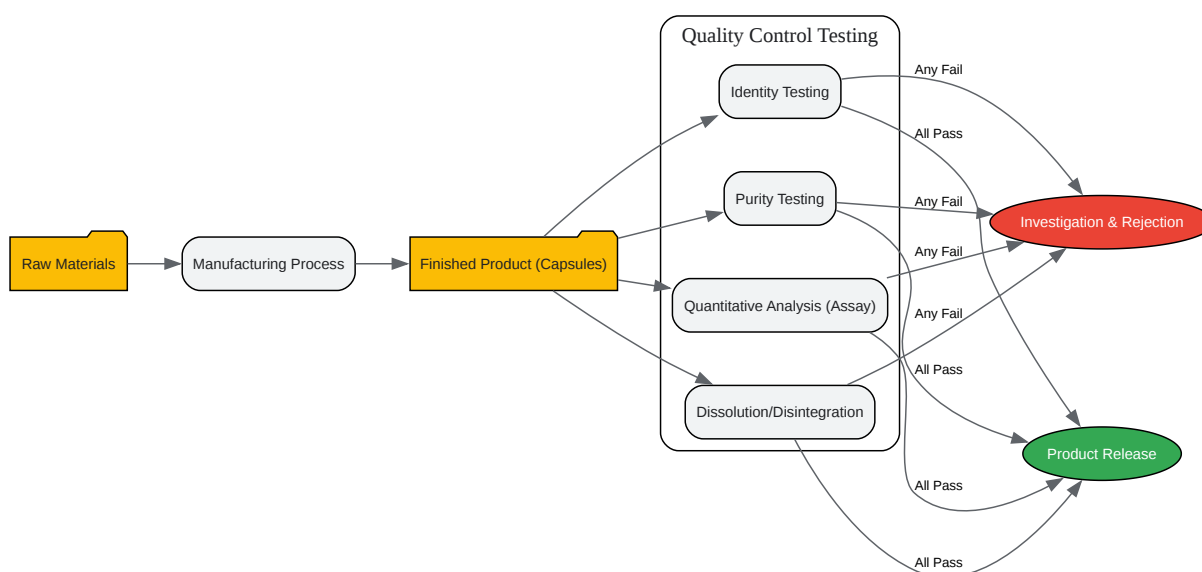


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Workflow for Mineral Analysis

Signaling Pathways and Logical Relationships

The active ingredients in the Pharmovit Multivit Max Complex Active participate in numerous metabolic and signaling pathways. The logical relationship for ensuring product quality through analytical testing is depicted below.



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